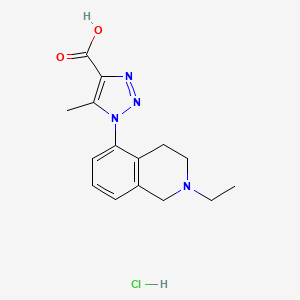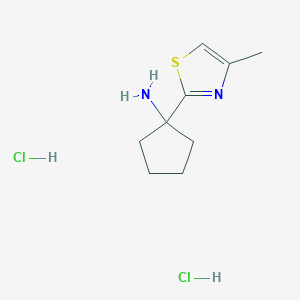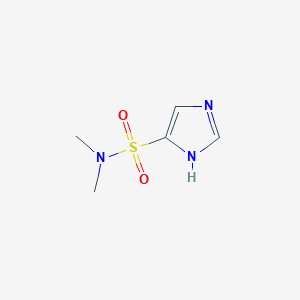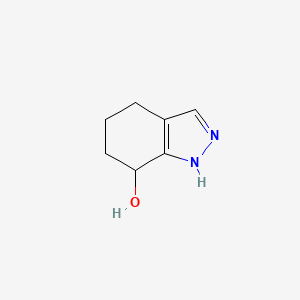![molecular formula C18H20BrNO B1525174 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine CAS No. 1219981-31-3](/img/structure/B1525174.png)
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine
Descripción general
Descripción
“3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine” is an organic compound with the CAS Number: 1219963-88-8. Its molecular weight is 359.94 . It is also known by its IUPAC Name as 3- (2- (4- (2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H . The structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 359.94 . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Piperidines and Azetidines
Research has highlighted the utility of azetidine and its derivatives in the stereoselective synthesis of piperidines, a class of compounds with significant medicinal chemistry applications. For example, the transformation of 2-(2-mesyloxyethyl)azetidines has been utilized for the stereoselective preparation of various piperidines, serving as valuable templates in medicinal chemistry due to their potential as drug-like compounds (Mollet et al., 2011).
Antimicrobial Agents
Azetidine derivatives have been explored for their potential as antimicrobial agents. Synthesis and characterization of substituted phenyl azetidines, in particular, have been conducted to assess their antimicrobial activity, demonstrating the relevance of azetidine derivatives in developing new antimicrobial compounds (Doraswamy & Ramana, 2013).
Enzyme Inhibitors
Novel bromophenol derivatives, including those structurally related to azetidines, have been synthesized and evaluated as carbonic anhydrase inhibitors. Such research underscores the importance of azetidine derivatives in the design of enzyme inhibitors, which can lead to the development of therapeutic agents (Akbaba et al., 2013).
Synthesis of Functionalized Azetidines
Azetidine derivatives have been employed as intermediates in the synthesis of functionalized azetidines. The use of 3-bromo-3-ethylazetidines, for instance, has facilitated the preparation of a range of azetidine derivatives with potential application in drug discovery and development (Stankovic et al., 2013).
Chiral Synthesis and Drug Discovery
The asymmetric synthesis of compounds using azetidine derivatives highlights their importance in creating enantiomerically pure substances, which is crucial for drug discovery. The ability to produce compounds with specific stereochemistry using azetidine derivatives opens avenues for the synthesis of potent pharmaceutical agents with defined biological activities (Cvetovich et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
3-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-18(2,13-6-4-3-5-7-13)14-8-9-17(16(19)10-14)21-15-11-20-12-15/h3-10,15,20H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOKBSQOFDNZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CNC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1525101.png)

![1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1525105.png)




![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1525112.png)

